An In-Depth Technical Guide to (3-Fluorooxolan-3-yl)methanamine Hydrochloride: A Key Building Block for Novel Therapeutics
An In-Depth Technical Guide to (3-Fluorooxolan-3-yl)methanamine Hydrochloride: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluorooxolan-3-yl)methanamine hydrochloride, with the CAS number 2098093-18-4, is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. The introduction of a fluorine atom at the C3 position of the tetrahydrofuran ring imparts unique stereoelectronic properties, influencing the molecule's conformation, basicity, and metabolic stability. These characteristics make it an attractive scaffold for the design of novel therapeutic agents with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in drug discovery and development.
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.
The tetrahydrofuran motif is a prevalent scaffold in numerous natural products and pharmaceuticals. Its non-planar, flexible structure allows it to present substituents in a well-defined three-dimensional arrangement, facilitating optimal interactions with biological targets. The combination of a fluorine atom and a primary amine on the tetrahydrofuran ring, as seen in (3-Fluorooxolan-3-yl)methanamine hydrochloride, offers a unique opportunity to explore novel chemical space in the pursuit of innovative therapeutics. This guide will delve into the technical details of this promising building block.
Physicochemical Properties
Table 1: Physicochemical Properties of (3-Fluorooxolan-3-yl)methanamine Hydrochloride and Related Analogs
| Property | (3-Fluorooxolan-3-yl)methanamine hydrochloride | (Tetrahydrofuran-3-yl)methanamine[3][4] | Notes |
| CAS Number | 2098093-18-4 | 165253-31-6 | |
| Molecular Formula | C₅H₁₁ClFNO | C₅H₁₁NO | |
| Molecular Weight | 155.60 g/mol | 101.15 g/mol | |
| Appearance | Likely a white to off-white solid | Colorless to slightly yellow liquid | The hydrochloride salt form contributes to its solid state. |
| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in DMSO and Methanol | The ionic nature of the hydrochloride salt enhances aqueous solubility. |
| pKa (of amine) | Estimated to be lower than the non-fluorinated analog | ~9.96 (Predicted) | The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the primary amine. |
The fluorine atom's strong electron-withdrawing effect is anticipated to lower the pKa of the primary amine compared to its non-fluorinated counterpart. This modulation of basicity can be critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Characterization
While specific, detailed synthetic procedures for (3-Fluorooxolan-3-yl)methanamine hydrochloride are not widely published in peer-reviewed journals, a plausible synthetic strategy can be devised based on established methods for the synthesis of fluorinated amines and related heterocyclic compounds.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the fluorination of a suitable tetrahydrofuran precursor followed by the introduction of the aminomethyl group.
Caption: Retrosynthetic analysis of (3-Fluorooxolan-3-yl)methanamine hydrochloride.
Proposed Synthetic Protocol
The following is a generalized, multi-step synthetic protocol based on established chemical transformations.
Step 1: Synthesis of a 3-Substituted Tetrahydrofuran Precursor The synthesis would likely commence from a commercially available starting material such as 3-oxotetrahydrofuran or a derivative. This ketone can undergo a nucleophilic addition with a cyanide source (e.g., trimethylsilyl cyanide) or nitromethane to introduce the carbon that will become the aminomethyl group.
Step 2: Fluorination Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for the fluorination of enolates or silyl enol ethers derived from ketones. This step would introduce the fluorine atom at the C3 position. The choice of reaction conditions would be critical to control regioselectivity and yield.
Step 3: Reduction and Deprotection The nitrile or nitro group introduced in the first step can be reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni). If protecting groups were used for the amine or other functional groups during the synthesis, a deprotection step would be necessary.
Step 4: Hydrochloride Salt Formation The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. This enhances the compound's stability and water solubility, making it easier to handle and formulate.
Characterization
The structural confirmation of (3-Fluorooxolan-3-yl)methanamine hydrochloride would rely on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the methylene protons of the tetrahydrofuran ring and the aminomethyl group. The coupling of these protons with the fluorine atom would result in distinct splitting patterns.
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¹³C NMR: The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
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¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, and its chemical shift would be indicative of its chemical environment.[5]
-
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, C-O-C stretching of the ether, and the C-F bond would be expected.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The unique structural features of (3-Fluorooxolan-3-yl)methanamine hydrochloride make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
Rationale for Use
The incorporation of this moiety into a drug molecule can be rationalized by the following potential advantages:
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Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated position less susceptible to enzymatic oxidation. This can lead to a longer half-life and improved oral bioavailability of the drug.
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Modulation of Physicochemical Properties: The fluorine atom can influence the lipophilicity and basicity of the molecule, which are critical parameters for optimizing ADME properties.[2]
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Enhanced Target Binding: The polar C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased potency and selectivity.
-
Conformational Control: The gauche effect associated with fluorine substitution can influence the conformational preferences of the tetrahydrofuran ring, allowing for a more precise presentation of key pharmacophoric elements.
Potential Therapeutic Areas
While specific examples of drugs containing the (3-Fluorooxolan-3-yl)methanamine hydrochloride scaffold are not yet prevalent in the public domain, its structural motifs are relevant to several therapeutic areas, including:
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Neuroscience: The tetrahydrofuran ring is a common feature in centrally acting agents. The modulation of basicity and lipophilicity afforded by fluorination could be leveraged to fine-tune blood-brain barrier permeability.[6]
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Oncology: Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic scaffolds. The unique stereoelectronic properties of this building block could be exploited to design novel inhibitors with improved selectivity and potency.
-
Infectious Diseases: The search for new antibacterial and antiviral agents is a constant priority. Fluorinated compounds have a proven track record in this area, and this building block offers a novel scaffold for exploration.[7]
Caption: The interplay of molecular properties and therapeutic potential.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (3-Fluorooxolan-3-yl)methanamine hydrochloride. While a specific safety data sheet (SDS) for this compound is not universally available, the SDS for structurally similar compounds can provide guidance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Based on data for similar amine hydrochlorides, this compound may be harmful if swallowed and may cause skin and eye irritation.[10][11]
Conclusion and Future Outlook
(3-Fluorooxolan-3-yl)methanamine hydrochloride represents a promising and versatile building block for the future of drug discovery. The strategic placement of a fluorine atom on the privileged tetrahydrofuran scaffold provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. As synthetic methodologies for fluorinated compounds continue to advance, we can anticipate the increased utilization of this and related building blocks in the development of the next generation of innovative medicines. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential in addressing unmet medical needs.
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